molecular formula C22H34Si2 B182078 Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane CAS No. 176977-34-7

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane

Cat. No. B182078
M. Wt: 354.7 g/mol
InChI Key: XOYNIANNDRVRGV-UHFFFAOYSA-N
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Description

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is a chemical compound . It is also known as 三异丙基 [ (三甲基硅烷基)乙炔基]硅烷 .

Scientific Research Applications

  • Reactivity and Synthesis : Phenyltellurotris(trimethylsilyl)silane and related compounds, including those with ethynyl substituents, are utilized in synthesizing aryltelluroformates and esters. This demonstrates their potential in organic synthesis and molecular modification processes (Schiesser & Skidmore, 1997).

  • Polymer and Material Chemistry : Tris(trimethylsilyl)silane derivatives are investigated for their role in the formation of novel materials. For instance, the intramolecular chain hydrosilylation of alkynylphenylsilanes using a silyl cation as a chain carrier is an example of their application in creating new chemical structures and materials (Arii et al., 2016).

  • Structural Analysis and Stability : Research into the synthesis and structure of tetraethynylsilane and its derivatives, such as tetrakis((trimethylsilyl)ethynyl)silane, shows their significance in studying molecular structures, stability, and reactivity (Geyer et al., 2014).

  • Catalysis and Radical Chemistry : The role of tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis highlights its applications in catalytic processes and radical chemistry. This research indicates its utility in organic synthesis, particularly in reactions involving organic halides and alkenes (Ballestri et al., 1991).

  • Conformational Studies : Investigations into the stereodynamics of triisopropyl(aryl)silanes, including their conformation about silicon-aromatic bonds, contribute to the understanding of molecular conformations and interactions in solution and solid states (Anderson et al., 2000).

  • Photoluminescent Materials : The preparation of transparent sol-gel films containing various cations from organosilicon compounds, including derivatives of tris(trimethylsilyl)silane, demonstrates their application in creating photoluminescent materials for advanced technological applications (Semenov et al., 2007).

properties

IUPAC Name

trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYNIANNDRVRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446241
Record name Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane

CAS RN

176977-34-7
Record name Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Skalski - 2019 - summit.sfu.ca
This thesis reports the synthesis and study of a new class of fluorine-free, acid-bearing polymers for potential usage in proton exchange membrane fuel cells. The polymers were …
Number of citations: 1 summit.sfu.ca
II Electrochemistry - researchgate.net
A. Synthesis General procedures: All reagents HPLC grade solvents were obtained from commercial sources and used as received. Dry solvents (toluene and tetrahydrofuran) were …
Number of citations: 0 www.researchgate.net

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